molecular formula C9H8BrNO4 B1381588 Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester CAS No. 597563-44-5

Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester

Cat. No.: B1381588
CAS No.: 597563-44-5
M. Wt: 274.07 g/mol
InChI Key: XGCWUWVJPDMDMG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Nomenclature Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming substituted aromatic compounds. The primary name reflects the benzoic acid core structure with methyl ester functionality, while the substituents are numbered according to their positions relative to the carboxyl carbon. The bromomethyl group occupies the 3-position, indicating its attachment to the third carbon of the benzene ring when counting from the carboxyl carbon. The nitro group is positioned at the 5-position, creating a meta relationship between these two electron-withdrawing substituents.

Alternative nomenclature systems provide additional naming conventions for this compound. The Chemical Abstracts Service registry number 597563-44-5 uniquely identifies this specific molecular structure. The compound may also be referred to as methyl 3-(bromomethyl)-5-nitrobenzoate, which emphasizes the benzoate ester nature of the molecule. This alternative naming convention places the methyl ester designation at the beginning, followed by the systematic description of the substituted benzoic acid framework.

The Simplified Molecular Input Line Entry System representation for this compound is expressed as [O-]N+=O, which provides a linear notation describing the molecular connectivity. This notation explicitly shows the nitro group's ionic character with the negatively charged oxygen and positively charged nitrogen, the bromomethyl substitution, and the methyl ester functionality. The systematic approach to nomenclature ensures unambiguous identification of this compound across different chemical databases and literature sources.

Molecular Formula and Weight Analysis

The molecular formula C₉H₈BrNO₄ reveals the precise atomic composition of this compound, containing nine carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms. This formula reflects the presence of multiple functional groups within a single molecular framework, contributing to the compound's molecular complexity. The carbon atoms are distributed among the aromatic benzene ring (six carbons), the methyl ester group (one carbon), and the bromomethyl substituent (one carbon). The hydrogen atoms are primarily associated with the aromatic ring protons and the methyl groups attached to both the ester oxygen and the bromomethyl carbon.

The molecular weight of 274.07 g/mol positions this compound in the range typical for functionalized aromatic esters. This molecular weight reflects significant contributions from the bromine atom (approximately 79.9 g/mol), which represents nearly 30% of the total molecular mass. The presence of four oxygen atoms contributes substantially to the molecular weight, with these atoms distributed between the nitro group (two oxygens) and the ester functionality (two oxygens). The nitrogen atom, present as part of the nitro group, adds to both the molecular weight and the electronic characteristics of the compound.

Atomic Component Count Atomic Weight (g/mol) Contribution to Molecular Weight
Carbon 9 12.01 108.09 g/mol
Hydrogen 8 1.008 8.064 g/mol
Bromine 1 79.904 79.904 g/mol
Nitrogen 1 14.007 14.007 g/mol
Oxygen 4 15.999 63.996 g/mol
Total Molecular Weight 274.061 g/mol

X-ray Crystallographic Studies and Solid-State Packing Arrangements

Crystal structure analysis provides fundamental insights into the three-dimensional arrangement of atoms within the solid state of this compound. The crystalline material exhibits ordered arrangements of molecules that reflect the intrinsic nature of the constituent particles to form symmetric patterns repeating along principal directions in three-dimensional space. The unit cell represents the smallest group of particles that constitutes the repeating pattern, completely reflecting the symmetry and structure of the entire crystal through repetitive translation along principal axes.

The molecular packing arrangements in the crystal lattice are influenced by intermolecular interactions including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of the nitro group creates significant dipole moments that influence the orientation of molecules within the crystal structure. The bromomethyl substituent, being a relatively large and polarizable group, affects the steric packing efficiency and contributes to the overall crystal density. The methyl ester functionality can participate in weak hydrogen bonding interactions with neighboring molecules through the carbonyl oxygen atom.

The lattice parameters, including the lengths of principal axes and angles between them, define the geometry of the unit cell as a parallelepiped. The symmetry properties of the crystal are described by space group classifications, with all possible symmetric arrangements of particles in three-dimensional space described by 230 space groups. The crystallographic directions and planes within the structure influence various physical properties including optical characteristics, surface tension, and cleavage patterns. High-density planes within the crystal structure typically exhibit preferential cleavage patterns and influence the mechanical properties of the crystalline material.

Comparative Analysis of Tautomeric Forms and Resonance Structures

The electronic structure of this compound exhibits significant resonance stabilization through delocalization of π-electrons within the aromatic system. The nitro group, being a strong electron-withdrawing substituent, participates in resonance interactions with the benzene ring through its conjugated π-system. This electron withdrawal effect is transmitted through the aromatic framework, influencing the electron density distribution throughout the molecule. The resonance structures involve the migration of electron density from the benzene ring toward the electronegative nitro group, creating partial positive charge character on the aromatic carbons.

The methyl ester functionality contributes additional resonance stabilization through the interaction between the carbonyl π-system and the aromatic ring. The ester carbonyl group can accept electron density from the benzene ring, particularly when the ring bears electron-donating substituents, though this effect is moderated by the presence of the electron-withdrawing nitro group. The resonance interaction between the ester and aromatic systems influences the planarity of the molecule and affects the barrier to rotation around the carbon-carbon bond connecting the ester to the aromatic ring.

The bromomethyl substituent, while not directly participating in resonance with the aromatic system, influences the overall electronic distribution through inductive effects. The bromine atom, being highly electronegative, withdraws electron density through the sigma bond framework, creating an electron-deficient carbon center in the methyl group. This inductive effect complements the resonance withdrawal by the nitro group, creating a cumulative electron-deficient character in the aromatic ring. The combination of resonance and inductive effects determines the compound's reactivity patterns and influences its spectroscopic properties.

Functional Group Electronic Effect Magnitude Mechanism
Nitro Group Strong Electron Withdrawal -0.78 (σₚ) Resonance + Inductive
Methyl Ester Moderate Electron Withdrawal -0.45 (σₚ) Resonance + Inductive
Bromomethyl Moderate Electron Withdrawal -0.23 (σₚ) Inductive

Spectral Characterization (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible, Mass Spectrometry)

Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within this compound. The aromatic protons appear in the downfield region, typically between 7.5-8.5 parts per million, with coupling patterns reflecting the substitution pattern on the benzene ring. The proton at the 2-position appears as a doublet due to coupling with the adjacent 4-position proton, while the 4-position proton shows coupling to both the 2-position and 6-position protons, resulting in a more complex splitting pattern. The 6-position proton appears as a doublet, coupled only to the 4-position proton due to the meta relationship with other substituents.

The bromomethyl protons generate a characteristic singlet in the region around 4.5-4.8 parts per million, appearing downfield due to the deshielding effect of the adjacent bromine atom. The methyl ester protons produce a sharp singlet around 3.9-4.0 parts per million, typical for methoxy groups attached to aromatic esters. The integration ratios provide quantitative information about the number of protons in each environment, with the aromatic region showing three protons, the bromomethyl showing two protons, and the methyl ester showing three protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon environments within the molecular framework. The carbonyl carbon of the ester group appears significantly downfield, typically around 165-170 parts per million, while the aromatic carbons span the region from 120-140 parts per million. The carbon bearing the nitro group shows characteristic downfield shifting due to the electron-withdrawing effect, while the carbon bearing the bromomethyl group exhibits moderate downfield displacement. The bromomethyl carbon appears around 30-35 parts per million, while the methyl ester carbon resonates around 52-55 parts per million.

Fourier Transform Infrared spectroscopy provides information about the vibrational modes of functional groups within the molecule. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations around 1520-1570 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The ester carbonyl group shows a strong absorption around 1720-1750 cm⁻¹, while the aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region. The carbon-bromine stretching vibration typically appears in the lower frequency region around 500-700 cm⁻¹.

Spectroscopic Technique Key Signals Chemical Shifts/Frequencies Interpretation
¹H Nuclear Magnetic Resonance Aromatic H 7.5-8.5 ppm Ring protons with coupling
Bromomethyl H 4.5-4.8 ppm Deshielded by bromine
Methoxy H 3.9-4.0 ppm Ester methyl group
¹³C Nuclear Magnetic Resonance Carbonyl C 165-170 ppm Ester carbon
Aromatic C 120-140 ppm Ring carbons
Bromomethyl C 30-35 ppm Halogenated carbon
Fourier Transform Infrared Nitro stretch 1520-1570, 1340-1380 cm⁻¹ Asymmetric/symmetric
Ester carbonyl 1720-1750 cm⁻¹ C=O stretching
Aromatic C=C 1450-1600 cm⁻¹ Ring vibrations

Properties

IUPAC Name

methyl 3-(bromomethyl)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCWUWVJPDMDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Methyl Benzoate Derivatives

The initial step involves selective bromination of the methyl group attached to the aromatic ring. This is commonly achieved by:

  • Using elemental bromine (Br2) in the presence of radical initiators or catalysts such as iron or aluminum bromide.
  • Employing N-bromosuccinimide (NBS) as a brominating agent under radical initiation conditions.

Two main approaches are documented:

Method Brominating Agent Reaction Conditions Solvent Notes
Radical Bromination with NBS N-bromosuccinimide Presence of radical initiators such as azo isobutyronitrile or dibenzoyl peroxide Chlorobenzene, acetonitrile High selectivity, good yields
Photochemical Bromination Elemental bromine (Br2) Exposure to UV light (photolamp) Methylene chloride, chlorobenzene, 1,2-dichloroethane Efficient radical generation, high purity

The radical bromination targets the benzylic methyl group, converting it into a bromomethyl substituent. Solvents used are typically inert halogenated hydrocarbons to avoid side reactions.

Nitration of Bromomethyl Benzoate

Following bromination, the aromatic ring is nitrated to introduce the nitro group at the 5-position. This step involves:

  • Treating the bromomethylated methyl benzoate with a nitrating mixture, usually concentrated nitric acid and sulfuric acid.
  • Controlling temperature and reaction time to favor mononitration and prevent over-nitration or decomposition.

The nitration is electrophilic aromatic substitution, with the bromomethyl group directing the nitro group to the meta position relative to the ester group, consistent with the desired 3-(bromomethyl)-5-nitro substitution pattern.

Esterification and Purification

If starting from benzoic acid derivatives, methyl esterification is performed by:

  • Treating the acid with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.
  • Alternatively, starting directly from methyl benzoate simplifies the process by maintaining the ester functionality throughout.

Purification typically involves recrystallization or chromatographic techniques to isolate the pure methyl ester product with the desired substitution pattern.

Industrial synthesis follows similar routes but emphasizes:

  • Use of continuous flow reactors for better control of reaction parameters.
  • Automated systems to enhance safety, especially when handling bromine and strong acids.
  • Optimization of solvent use to reduce environmental impact and facilitate product isolation.
  • High purity standards to meet research and application requirements.
Step Reaction Type Reagents/Conditions Purpose Outcome
1 Radical Bromination NBS or Br2 with radical initiator or UV light; solvents like chlorobenzene or methylene chloride Introduce bromomethyl group at 3-position 3-(bromomethyl) methyl benzoate intermediate
2 Electrophilic Aromatic Nitration Concentrated HNO3/H2SO4 mixture; controlled temperature Introduce nitro group at 5-position 3-(bromomethyl)-5-nitro methyl benzoate
3 Esterification (if needed) Methanol with acid catalyst Form methyl ester Final product: Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester
4 Purification Recrystallization or chromatography Obtain pure compound High purity final product
  • Radical bromination using NBS with azo initiators provides high selectivity and yields, minimizing side reactions.
  • Photochemical bromination with elemental bromine and UV light is an effective alternative but requires careful control of light intensity and reaction time.
  • The presence of electron-withdrawing groups like the nitro substituent can hinder bromination efficiency, necessitating optimized reaction conditions.
  • Solvent choice critically affects reaction rates and product purity; chlorobenzene and acetonitrile are preferred for NBS bromination, while methylene chloride and 1,2-dichloroethane suit photochemical methods.
  • Industrial processes benefit from continuous flow technology to enhance safety and scalability.
  • The compound’s functional groups allow subsequent chemical transformations, making it a valuable intermediate in organic synthesis and pharmaceutical research.

The preparation of this compound is primarily achieved through controlled bromination of methyl benzoate derivatives followed by nitration and esterification steps. Radical bromination using N-bromosuccinimide or photochemical bromination with elemental bromine are the key methods to introduce the bromomethyl substituent. Careful control of reaction conditions and solvent choice ensures high yield and purity. These methods are well-established in both laboratory and industrial settings, supporting the compound’s use in advanced chemical synthesis and research applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or primary amines.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Reduction: 3-(aminomethyl)-5-nitrobenzoic acid methyl ester.

    Hydrolysis: 3-(bromomethyl)-5-nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups, particularly the bromomethyl and nitro groups, make it highly reactive and suitable for various chemical reactions. It can participate in nucleophilic substitution reactions due to the presence of the bromomethyl group, allowing for the introduction of different nucleophiles.

Reagent in Chemical Reactions
Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester is employed in various organic reactions, including:

  • Nucleophilic Displacement : The bromomethyl group can be replaced by nucleophiles to form new compounds.
  • Reduction Reactions : It can be reduced to yield 3-(aminomethyl)-5-nitrobenzoic acid methyl ester, which has further applications in organic synthesis.

Pharmaceutical Research

Drug Development
The compound is investigated for its potential use in drug development due to its structural similarity to biologically active compounds. Its unique functional groups may interact with biological targets, making it a candidate for new therapeutic agents. Studies have been conducted to explore its efficacy and safety profiles in various biological systems .

Biochemical Studies
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its reactive groups allow it to modify biological molecules, providing insights into cellular processes and mechanisms of action.

Industrial Applications

Material Science
In material science, this compound is utilized in the synthesis of advanced materials and polymers. Its ability to undergo polymerization reactions makes it valuable for creating new materials with specific properties.

Agricultural Chemicals
The compound has been explored for use in developing pesticides and herbicides. Its chemical structure allows it to interact with biological systems in plants and pests, potentially leading to effective agricultural solutions .

Case Studies

  • Synthesis of Polypeptides : Research has demonstrated that benzoic acid derivatives can be used in solid-phase peptide synthesis. The incorporation of the bromomethyl group allows for efficient coupling reactions without compromising sensitive functional groups .
  • Photolysis Applications : Studies indicate that compounds like benzoic acid derivatives can be utilized as photolabile protecting groups in peptide synthesis. This method enhances the efficiency of synthesizing complex polypeptides while preserving labile functionalities .
  • Development of UV-Cleavable Linkers : The compound has been employed as a photocleavable linker for functionalizing surfaces in materials science applications. This innovative use allows researchers to manipulate surface properties through light exposure .

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this section compares the compound with five structurally analogous derivatives:

Methyl 3-(Bromomethyl)-5-Methylbenzoate

  • Formula : C₁₀H₁₁BrO₂
  • Molecular Weight : 243.10 g/mol
  • Substituents : Bromomethyl (3-position), methyl (5-position).
  • Key Differences : The absence of a nitro group reduces electrophilicity and alters solubility. The methyl group increases hydrophobicity compared to the nitro derivative.
  • Applications : Used in alkylation reactions and as a precursor for anti-inflammatory agents .

Benzoic Acid, 3-Bromo-5-Methoxy-2-Methyl-, Methyl Ester (CAS 13979-62-9)

  • Formula : C₁₀H₁₁BrO₃
  • Molecular Weight : 275.10 g/mol
  • Substituents : Bromo (3-position), methoxy (5-position), methyl (2-position).
  • Key Differences : The methoxy group (–OCH₃) is electron-donating, opposing the electron-withdrawing nitro group in the target compound. This significantly reduces electrophilic reactivity.
  • Synthesis : Prepared via Friedel-Crafts alkylation, yielding 85–90% purity .

Benzoic Acid, 3-Amino-5-Nitro-, Methyl Ester (CAS 23218-93-1)

  • Formula : C₈H₈N₂O₄
  • Molecular Weight : 196.16 g/mol
  • Substituents: Amino (–NH₂, 3-position), nitro (5-position).
  • Key Differences: The amino group enhances nucleophilicity at the 3-position, making this compound a precursor for azo dyes and antimalarial agents.
  • Reactivity : Undergoes diazotization more readily than the bromomethyl analog .

Methyl 5-(2-Bromoacetyl)-2-(Phenylmethoxy)Benzoate

  • Formula: C₁₇H₁₄BrNO₄
  • Molecular Weight : 384.20 g/mol
  • Substituents : Bromoacetyl (–COCH₂Br, 5-position), benzyloxy (–OCH₂C₆H₅, 2-position).
  • Key Differences : The bromoacetyl group introduces ketone reactivity, enabling cross-coupling reactions. The benzyloxy group provides steric hindrance, reducing reaction rates compared to the target compound .

Benzoic Acid, 3-Bromo-4-(2-Bromo-5-Methoxy-3-Methyl-4-Nitrophenoxy)-6-Methoxy-2-Methyl-, Methyl Ester (CAS 93796-69-1)

  • Formula: C₁₈H₁₇Br₂NO₇
  • Molecular Weight : 519.14 g/mol
  • Substituents : Multiple bromo, methoxy, nitro, and methyl groups.
  • Key Differences : Increased steric bulk and halogen content make this compound a potent inhibitor in enzyme studies. However, its synthesis is complex (85% yield) compared to the simpler nitro-bromomethyl derivative .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Primary Applications
Target Compound C₉H₈BrNO₄ 274.07 BrCH₂– (3), NO₂– (5) High electrophilicity Pharmaceutical intermediates
Methyl 3-(bromomethyl)-5-methylbenzoate C₁₀H₁₁BrO₂ 243.10 BrCH₂– (3), CH₃– (5) Moderate nucleophilicity Agrochemical synthesis
CAS 13979-62-9 C₁₀H₁₁BrO₃ 275.10 Br– (3), OCH₃– (5), CH₃– (2) Low electrophilicity Polymer additives
CAS 23218-93-1 C₈H₈N₂O₄ 196.16 NH₂– (3), NO₂– (5) High diazotization potential Dye precursors
CAS 93796-69-1 C₁₈H₁₇Br₂NO₇ 519.14 Multiple Br, OCH₃, NO₂ Steric hindrance-dominated Enzyme inhibition studies

Biological Activity

Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester (CAS No. 597563-44-5) is an organic compound characterized by a benzoic acid core with bromomethyl and nitro substituents. This compound has garnered attention in biochemical research due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H8BrNO3\text{C}_9\text{H}_8\text{BrN}\text{O}_3

This compound features:

  • A bromomethyl group that enhances reactivity.
  • A nitro group that may participate in redox reactions.
  • A methyl ester functional group that can be hydrolyzed to release the active carboxylic acid form.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their function. The nitro group may also influence oxidative stress pathways within cells.
  • Redox Reactions : The nitro moiety can undergo reduction, leading to the formation of reactive intermediates that can further interact with cellular components.
  • Hydrolysis : The methyl ester can be hydrolyzed to yield benzoic acid, which has known antimicrobial properties.

Biological Activities

  • Antimicrobial Activity
    • Studies indicate that benzoic acid derivatives exhibit significant antimicrobial properties against various bacterial strains. The presence of the bromomethyl and nitro groups enhances these effects by increasing membrane permeability and disrupting cellular functions.
  • Anticancer Properties
    • Research has shown that benzoic acid derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators. For instance, a study demonstrated that compounds with similar structures inhibited the proliferation of human cancer cells through apoptosis induction.
  • Enzyme Interaction Studies
    • Inhibitory effects on enzymes such as α-glucosidase and α-amylase have been documented. These interactions suggest potential applications in managing diabetes by delaying carbohydrate absorption.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzoic acid derivatives, including the compound . It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

Case Study 2: Anticancer Activity

In vitro tests on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated activation of the intrinsic apoptotic pathway, evidenced by increased levels of cytochrome c in the cytosol.

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
Benzoic Acid, 3-(Bromomethyl)-5-Nitro-Methyl EsterHighModerateYes
Benzoic AcidModerateLowYes
Salicylic AcidLowModerateNo

Q & A

Q. What are the critical safety considerations when handling 3-(bromomethyl)-5-nitrobenzoic acid methyl ester in laboratory settings?

Methodological Answer:

  • Hazard Identification : The compound’s bromomethyl and nitro groups pose risks of skin/eye corrosion, respiratory irritation, and potential reactivity with strong oxidizers or bases .
  • Safety Protocols :
    • Use PPE (nitrile gloves, sealed goggles, lab coat) and work in a fume hood to avoid inhalation of dust/aerosols .
    • Store in a cool, dry place away from incompatible substances (e.g., reducing agents, alkali metals) .
    • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. How can researchers synthesize 3-(bromomethyl)-5-nitrobenzoic acid methyl ester?

Methodological Answer:

  • Synthetic Pathway :
    • Nitration : Introduce a nitro group to methyl 3-methylbenzoate using a HNO₃/H₂SO₄ mixture at 0–5°C .
    • Bromination : React the nitrated intermediate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ to substitute the methyl group with bromomethyl .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H NMR (CDCl₃) for bromomethyl (δ ~4.3–4.5 ppm, singlet) and nitro group (meta-substitution pattern) .
    • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Reactivity Profile :
    • The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) under mild conditions (e.g., DMF, 40–60°C) to form derivatives .
    • Steric hindrance from the nitro group at the 5-position may slow reactivity; kinetic studies using GC-MS or in-situ IR are recommended to optimize conditions .
  • Case Study : Reaction with piperidine yields a tertiary amine product, monitored by TLC (Rf shift from 0.7 to 0.4 in 7:3 hexane/EtOAc) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability :
    • Decomposes above 120°C, releasing bromine and NOₓ gases; use TGA-DSC to determine exact degradation thresholds .
  • pH Sensitivity :
    • Hydrolyzes in alkaline conditions (pH >10) via cleavage of the ester and bromomethyl groups. Stabilize with buffered solvents (pH 6–8) for long-term storage .
  • Contradictions in Data : Some studies report instability in aqueous ethanol, while others suggest stability in anhydrous DMSO. Validate via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. How can researchers mitigate contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Data Reconciliation :
    • Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d6) to account for solvent-induced shifts .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the bromomethyl and nitro groups .
  • Collaborative Validation : Cross-reference with databases like NIST Chemistry WebBook for consensus on IR and MS spectra .

Q. What ecological and toxicological precautions are necessary for disposal?

Methodological Answer:

  • Ecotoxicity : While the compound shows low aquatic toxicity (EC50 >100 mg/L for Daphnia magna), its brominated byproducts may persist. Treat waste with activated carbon adsorption before disposal .
  • Regulatory Compliance : Follow EPA guidelines for halogenated waste (40 CFR 261) and incinerate in a certified facility with scrubbers for NOₓ removal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester
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Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.